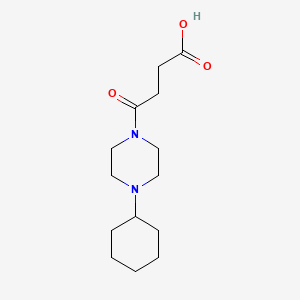![molecular formula C22H17N5O B4600438 2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4600438.png)
2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Descripción general
Descripción
2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C22H17N5O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.14331018 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds structurally related to 2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives incorporating the triazolopyrimidine moiety have shown promising antimicrobial properties. Such compounds were synthesized using key intermediates and their structures were confirmed by various spectroscopic methods. The antimicrobial evaluation of these compounds highlighted a few with significant promise against microbial infections (Abu‐Hashem & Gouda, 2017).
Novel Derivatives Synthesis
New derivatives incorporating elements of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one framework have been developed through various synthetic pathways. These processes often involve heterocyclization of specific substrates followed by nucleophilic displacement and cyclocondensation reactions, leading to the formation of novel compounds with potential biological activities (Davoodnia et al., 2008).
Radiolabeling for Receptor Studies
Radiolabeled forms of structurally related compounds have been synthesized for receptor binding studies, particularly for adenosine receptors. The synthesis involves reduction with tritium gas and purification via high-performance liquid chromatography (HPLC), resulting in compounds with high radiochemical purity and specific activity. Such radiolabeled compounds are invaluable tools for the characterization of receptor subtypes in various biological studies (Baraldi et al., 1996).
Antitumor and Antimicrobial Potential
Some compounds in the triazolopyrimidine class have been synthesized with potential antitumor and antimicrobial applications. The synthesis of thiazolopyrimidines and their evaluation for biological activity have indicated that certain derivatives exhibit promising antimicrobial and antitumor properties, highlighting the therapeutic potential of this compound class (El-Bendary et al., 1998).
Spectroscopic Characterization and Antibacterial Activity
The synthesis of novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been achieved through condensation reactions. These compounds have been characterized by X-ray single crystal diffraction and various spectroscopic techniques. Some derivatives have shown antibacterial activity against Gram-positive and Gram-negative strains, indicating their potential as antibacterial agents (Lahmidi et al., 2019).
Propiedades
IUPAC Name |
4-phenyl-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-21-18-15-23-22-24-20(17-9-5-2-6-10-17)25-27(22)19(18)12-14-26(21)13-11-16-7-3-1-4-8-16/h1-10,12,14-15H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVFTHINFGIJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B4600357.png)
![4-{(E)-1-[4-(ALLYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3,4-DICHLOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE](/img/structure/B4600368.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4600379.png)

![METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4600397.png)
![[2-(3,4-DIMETHOXYPHENYL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B4600403.png)
![N-[bis(4-chlorophenyl)methyl]-3-methoxybenzamide](/img/structure/B4600411.png)
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4600412.png)

![N-methyl-N-[2-[2-(2-methylfuran-3-carbonyl)hydrazinyl]-2-oxoethyl]naphthalene-2-sulfonamide](/img/structure/B4600426.png)
![4-chloro-N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4600434.png)
![N-(3-acetylphenyl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4600449.png)
![N-[4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4600459.png)
![2-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4600464.png)
